REACTION_SMILES
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[CH3:8][C:9]([Cl:10])=[O:11].[Cl:12][CH2:13][Cl:14].[N+:1](=[O:2])([O-:3])[N:4]([CH2:5][OH:6])[CH3:7]>>[N+:1](=[O:2])([O-:3])[N:4]([CH2:5][O:6][C:9]([CH3:8])=[O:11])[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CO)[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CC(=O)OCN(C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |